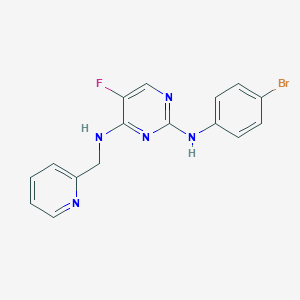

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQYPWYLFJYZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyrimidine intermediate and a boronic acid derivative of the 4-bromophenyl group.

Attachment of the Pyridin-2-ylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced using a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group and the amino groups on the pyrimidine ring serve as primary sites for substitution reactions.

Key Reaction Types:

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient pyrimidine ring facilitates SNAr at the 2- and 4-amino positions. For example, the 4-amino group reacts with electrophiles like acyl chlorides or alkyl halides under mild conditions (e.g., DMF, 50–80°C). -

Bromine Displacement:

The bromine atom undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to form biaryl derivatives. This reaction typically requires Pd(PPh3)4 and a base like K2CO3 in toluene/water .

Table 1: Substitution Reaction Conditions and Outcomes

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 5-position participates in NAS due to its electron-withdrawing effect.

Key Observations:

-

Fluorine Replacement:

Reaction with amines (e.g., piperidine) in DMSO at 100°C replaces fluorine with secondary amines, forming 5-aminopyrimidines . -

Selectivity:

NAS occurs preferentially at the 5-position over the bromine site due to the pyrimidine ring’s electronic environment .

Table 2: NAS Reactions Involving the 5-Fluoro Group

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | DMSO, 100°C, 12h | 5-Piperidinylpyrimidine | 65 | |

| Sodium methoxide | MeOH, reflux | 5-Methoxypyrimidine | 58 |

Cyclization Reactions

The pyridin-2-ylmethyl group enables intramolecular cyclization under acidic or basic conditions.

Examples:

-

Formation of Bicyclic Derivatives:

Heating in HCl/EtOH induces cyclization between the pyridine nitrogen and the pyrimidine ring, generating fused heterocycles. -

Mechanistic Insight:

Protonation of the pyridine nitrogen enhances its electrophilicity, promoting nucleophilic attack by the N4-amino group .

Oxidation and Reduction

-

Oxidation:

The secondary amine (N4) oxidizes to a nitroso group using mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 . -

Reduction:

Catalytic hydrogenation (H2/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its planarity and biological activity .

Stability and Reactivity Considerations

-

pH Sensitivity:

The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the pyrimidine ring. -

Thermal Stability:

Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrimidine core, such as N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine, exhibit promising anticancer properties. The structural features of this compound allow it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases or enzymes critical for tumor growth, leading to reduced viability of cancer cells in vitro and in vivo .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes associated with pathological conditions. For example, the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been linked to the modulation of lipid signaling pathways, which are crucial in various diseases including neurodegenerative disorders . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance potency and selectivity towards these enzymes .

Interaction with Biological Targets

The fluorine atom and bromophenyl group in the compound enhance its lipophilicity and binding affinity to target proteins. This allows for better penetration into cell membranes and more effective interaction with intracellular targets. The presence of the pyridine moiety is also significant as it can participate in hydrogen bonding and π-stacking interactions with protein residues, further stabilizing the binding .

Modulation of Signaling Pathways

Compounds like this compound can modulate various signaling pathways by acting as competitive inhibitors or allosteric modulators. This modulation can lead to altered cellular responses, such as apoptosis in cancer cells or neuroprotection in neurodegenerative diseases .

Case Study: Anticancer Efficacy

In a recent study, a series of pyrimidine derivatives including this compound were tested against multiple cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values in the nanomolar range .

| Compound Name | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 45 |

| This compound | A549 (Lung) | 50 |

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Mechanism of Action

The mechanism of action of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Table 1: Key Structural Differences and Reported Activities

Key Observations

Position 5 Substitution :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance binding to targets sensitive to electronic effects (e.g., kinases) . Chlorine, as seen in CDK/ALK inhibitors, offers bulkier hydrophobic interactions .

- Impact on Bioavailability : Fluorinated derivatives often exhibit improved metabolic stability and oral bioavailability compared to chlorinated analogues .

N2 Substituent: 4-Bromophenyl vs. Other Aryl Groups: The bromine atom in the target compound may engage in halogen bonding with protein targets, enhancing binding affinity .

N4 Substituent :

Pharmacokinetic and Toxicity Considerations

- Solubility : The pyridin-2-ylmethyl group likely enhances aqueous solubility compared to purely aromatic N4 substituents (e.g., phenyl in ) .

Biological Activity

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromophenyl group and a pyridinylmethyl moiety. Its molecular formula is C15H15BrFN5, and it has a molecular weight of approximately 360.22 g/mol. The presence of fluorine and bromine atoms enhances its biological activity by influencing the electronic properties of the molecule.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite.

- Inhibitory Activity : The compound exhibited promising inhibitory activity against both wild-type and mutant strains of PfDHFR. The inhibition constants (Ki) ranged from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains .

- Whole-cell Assays : In whole-cell assays, the compound showed IC50 values between 0.4 to 28 μM, indicating moderate potency against P. falciparum .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of pyrimidines, including this compound, can significantly inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells .

- Mechanism of Action : The mechanism involves interference with nucleic acid synthesis pathways, which are critical for cancer cell growth and division.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.

- Substitution Reactions : Bromination and fluorination reactions are conducted to introduce the halogen substituents.

- Final Assembly : The final product is obtained through coupling reactions involving pyridine derivatives.

Study 1: Molecular Docking and Biological Evaluation

A study conducted in 2022 utilized molecular docking techniques to evaluate the binding affinity of this compound to PfDHFR. The results indicated strong interactions with key active site residues, supporting its potential as an antimalarial agent .

Study 2: Anticancer Activity Assessment

Another research effort assessed the anticancer activity of related pyrimidine compounds, demonstrating significant cytotoxic effects on multiple cancer cell lines, reinforcing the idea that structural modifications can lead to enhanced biological activities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Target | Ki (nM) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| This compound | PfDHFR | 1.3 - 243 | 0.4 - 28 | Antimalarial |

| Compound A | PfDHFR | 10 - 150 | 0.5 - 20 | Antimalarial |

| Compound B | A431 Cells | N/A | <10 | Anticancer |

Q & A

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR : Confirm the presence of the pyridin-2-ylmethyl group via aromatic protons (δ 7.2–8.5 ppm) and methylene protons (δ ~4.5 ppm). The 4-bromophenyl group shows deshielded aromatic protons (δ 7.4–7.8 ppm) .

- ¹³C NMR : Identify the 5-fluoro substituent via coupling with adjacent carbons (J = ~35 Hz) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 388.03 (C₁₆H₁₂BrFN₅ requires 388.02) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity and detect trace impurities .

Advanced: How can crystallographic data resolve discrepancies in reported biological activity for this compound?

Methodological Answer :

Contradictions in activity data (e.g., IC₅₀ variability in kinase assays) may arise from conformational flexibility or polymorphic forms. Strategies include:

Single-Crystal X-ray Diffraction : Determine the compound’s solid-state conformation. For example, highlights how dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence hydrogen bonding and target binding .

Solvent Screening : Assess activity in polar (DMSO) vs. non-polar (THF) solvents to identify solvent-dependent conformational changes .

Molecular Dynamics Simulations : Compare binding modes of different conformers to kinase active sites (e.g., CDK2) using software like AutoDock .

Example : A 10° twist in the bromophenyl group could reduce hydrophobic interactions, explaining lower activity in certain assays .

Advanced: What computational approaches predict ADMET properties for preclinical optimization?

Q. Methodological Answer :

- Lipophilicity (LogP) : Use Schrödinger’s QikProp to estimate LogP (~3.2), ensuring blood-brain barrier exclusion .

- Metabolic Stability : Apply CYP450 inhibition models (e.g., SwissADME) to flag potential hepatotoxicity from bromophenyl metabolism .

- Toxicity Prediction : Run Derek Nexus to identify structural alerts (e.g., pyrimidine-related mutagenicity risks) .

Validation : Cross-reference with experimental microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 60 min) .

Advanced: How do substituent variations (e.g., bromo vs. chloro) impact structure-activity relationships (SAR) in kinase inhibition?

Q. Methodological Answer :

- Electrophilic Substitutions : The 4-bromophenyl group enhances hydrophobic binding compared to smaller groups (e.g., chloro), as shown in CDK2 inhibition assays (ΔIC₅₀ = 0.8 μM vs. 2.1 μM for chloro analogs) .

- Fluorine Effects : The 5-fluoro substituent increases metabolic stability by reducing CYP2D6-mediated oxidation .

- Pyridinylmethyl Flexibility : Replace with rigid bicyclic amines (e.g., piperazinyl) to test entropy-enthalpy trade-offs in binding .

Q. Methodological Answer :

Kinase Profiling : Use a 400-kinase panel to identify off-target effects (e.g., FLT3 inhibition at IC₅₀ = 1.2 μM) .

Apoptosis Assays : Measure caspase-3 activation via flow cytometry in HCT-116 cells (e.g., 2.5-fold increase at 10 μM) .

Molecular Modeling : Dock the compound into CDK2’s ATP-binding pocket (PDB: 1H1S) to identify critical interactions (e.g., hydrogen bonds with Glu81 and Leu83) .

Contradiction Analysis : Discrepancies in cytotoxicity between 2D vs. 3D cell models may stem from hypoxia-induced resistance, requiring validation in spheroid assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.